REACTION_CXSMILES
|
C1(C)C=C(C)C=C(C)C=1S(O[NH2:13])(=O)=O.[Br:15][C:16]1[CH:21]=[N:20][C:19]([C:22]#[C:23][Si:24]([CH3:27])([CH3:26])[CH3:25])=[CH:18][N:17]=1.C([O-])([O-])=O.[K+].[K+].NN1C=CN=CC1>C(Cl)Cl.CN(C=O)C>[Br:15][C:16]1[N:17]=[CH:18][C:19]2[N:20]([N:13]=[C:23]([Si:24]([CH3:26])([CH3:25])[CH3:27])[CH:22]=2)[CH:21]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
680 mg
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)ON)C
|
Name
|
2-bromo-5-trimethylsilanylethynyl-pyrazine
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(N=C1)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
410 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN1CC=NC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 minutes, at RT for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
After 6 hours the mixture was partitioned between EtOAc/H2O
|
Duration
|
6 h
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (×2)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
separating cartridge
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica (2→4% EtOAc/Petrol)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=CC=2N(C1)N=C(C2)[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62 mg | |
YIELD: CALCULATEDPERCENTYIELD | 7.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |